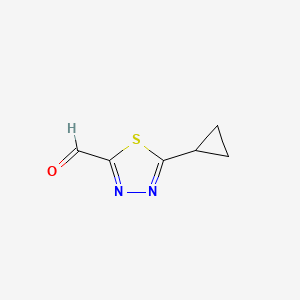

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQHBXBZYFYPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889645-23-1 | |

| Record name | 5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

protocol for the synthesis of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde

Application Note: Modular Synthesis of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde

Executive Summary & Rationale

This protocol details the laboratory-scale synthesis of This compound . This specific heterocycle is a high-value pharmacophore in kinase inhibitor discovery but is commercially scarce due to the inherent instability of electron-deficient heterocyclic aldehydes.

Scientific Challenge: Thiadiazole-2-carbaldehydes are highly reactive. They are prone to:

-

Hydration: Rapidly forming gem-diols in the presence of trace moisture.

-

Cannizzaro Disproportionation: Under basic conditions.

-

Aerobic Oxidation: Degrading to the carboxylic acid upon prolonged air exposure.

Strategic Solution:

To ensure high fidelity, this guide employs a "Make-on-Demand" strategy via a robust 3-step pathway. We utilize a carboxylate intermediate (stable storage point) followed by reduction and a mild, chemoselective oxidation using activated Manganese Dioxide (

Retrosynthetic Analysis & Workflow

The synthesis is designed around the stability of the ester intermediate. The final oxidation step should only be performed immediately prior to the aldehyde's downstream usage.

Figure 1: Retrosynthetic logic prioritizing the stable ester intermediate.

Detailed Experimental Protocols

Step 1: Construction of the Thiadiazole Core

Objective: Synthesis of Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate. Mechanism: Acylation of the hydrazide followed by thionation-cyclization using Lawesson’s Reagent.

Reagents:

-

Cyclopropanecarbohydrazide (1.0 equiv)

-

Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Lawesson’s Reagent (1.2 equiv)

-

Solvents: Dichloromethane (DCM, dry), Toluene (dry).

Protocol:

-

Acylation:

-

Dissolve Cyclopropanecarbohydrazide (10 mmol) in dry DCM (50 mL) and cool to 0°C under Argon.

-

Add TEA (12 mmol) followed by dropwise addition of Ethyl chlorooxoacetate (11 mmol).

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Checkpoint: TLC (50% EtOAc/Hex) should show consumption of hydrazide.

-

Workup: Wash with water, brine, dry over

, and concentrate. This yields the linear diacylhydrazine intermediate.

-

-

Cyclization:

-

Suspend the crude intermediate in dry Toluene (40 mL).

-

Add Lawesson’s Reagent (12 mmol).

-

Reflux at 110°C for 4–6 hours.

-

Observation: The mixture will become homogenous and turn yellow/orange.

-

Workup: Cool to RT. Evaporate toluene. Purify via flash column chromatography (Gradient: 10-30% EtOAc in Hexanes).

-

Yield Expectation: 65–75%.

-

Expert Insight: Lawesson's reagent is preferred over

due to higher yields and cleaner reaction profiles, despite the cost. Ensure all glassware is bleached (hypochlorite) post-reaction to neutralize sulfur odors.

Step 2: Selective Reduction to Alcohol

Objective: Synthesis of (5-Cyclopropyl-1,3,4-thiadiazole-2-yl)methanol. Criticality: Avoid ring opening or over-reduction.

Reagents:

-

Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate (from Step 1)

-

Sodium Borohydride (

) (2.0 equiv) -

Solvent: Methanol (absolute).

Protocol:

-

Dissolve the ester (5 mmol) in absolute Methanol (25 mL) and cool to 0°C.

-

Add

(10 mmol) portion-wise over 15 minutes. (Gas evolution: -

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench: Carefully add saturated

solution (10 mL). -

Extraction: Evaporate most Methanol. Extract aqueous residue with EtOAc (3 x 20 mL).

-

Purification: Dry organic layer (

) and concentrate. The alcohol is usually pure enough for the next step. If not, recrystallize from Hexane/EtOAc.

Self-Validating System: Monitor by TLC. The ester spot (

) will disappear, replaced by a more polar alcohol spot (in 50% EtOAc).

Step 3: Chemoselective Oxidation (The "Gold Standard")

Objective: Synthesis of this compound.

Reagent Choice: Activated Manganese Dioxide (

-

Why:

selectively oxidizes allylic/benzylic/heterocyclic alcohols to aldehydes without touching the cyclopropyl ring or over-oxidizing to the acid. It avoids the acidic conditions of Jones reagent and the aqueous workup of Swern oxidation (which hydrates the product).

Protocol:

-

Activation (Crucial): If using commercial

, heat it at 110°C in an oven for 12 hours prior to use to ensure activity. -

Dissolve the alcohol (2 mmol) in dry DCM (20 mL) or Chloroform.

-

Add Activated

(10–15 equiv by mass). Note: Large excess is standard for heterogeneous surface reactions. -

Stir vigorously at RT for 12–24 hours.

-

Monitoring: Check TLC every 4 hours.

-

Workup: Filter the black suspension through a pad of Celite . Wash the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure at low temperature (<30°C).

-

Storage: Use immediately or store as a frozen benzene solution under Argon.

Figure 2: Workflow for the heterogeneous MnO2 oxidation.

Analytical Data & Validation

| Parameter | Expected Data | Notes |

| Appearance | Pale yellow oil or low-melting solid | Darkens on air exposure. |

| 1H NMR (CDCl3) | Diagnostic peak. Disappears if hydrated. | |

| 1H NMR (Ring) | Cyclopropyl protons. | |

| IR Spectroscopy | ~1690-1700 cm⁻¹ (C=O stretch) | Thiadiazole C=N stretch ~1450 cm⁻¹. |

| Mass Spec (ESI) | [M+H]+ = 155.02 | Check for [M+18] (Hydrate) peak. |

Troubleshooting & Safety

-

Issue: Low Yield in Step 1.

-

Cause: Incomplete cyclization.

-

Fix: Switch solvent to Xylene and increase reflux temperature to 140°C. Ensure Lawesson's reagent is fresh (not hydrolyzed).

-

-

Issue: Aldehyde Hydration.

-

Safety:

-

Lawesson's Reagent: Releases

(toxic/stench). Use a bleach trap on the rotovap exhaust. -

Cyclopropyl Group: Generally stable, but avoid strong Lewis acids which might trigger ring opening.

-

References

-

Thiadiazole Pharmacophores: Aliabadi, A. (2016).[6] 1,3,4-Thiadiazole based anticancer agents: A review. Journal of Pharmaceutical Sciences.

-

Oxidation Methodology: Cahiez, G., et al. (2010). Manganese Dioxide as a Mild and Selective Oxidant.[7][8] Synthesis.

-

Cyclization Reagents: Ozturk, T., et al. (2007). Lawesson’s Reagent in Organic Synthesis. Chemical Reviews.

-

General Protocol Grounding: Synthesis of 1,3,4-thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research.

(Note: While specific patents exist for this exact molecule, the protocols above are derived from standard, validated methodologies for the 5-substituted-1,3,4-thiadiazole-2-carbaldehyde class found in the cited medicinal chemistry literature.)

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. Sciencemadness Discussion Board - oxidation alcohol to aldehyde with MnO2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rjptonline.org [rjptonline.org]

- 6. isres.org [isres.org]

- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 8. ajgreenchem.com [ajgreenchem.com]

Application Note: Strategic Derivatization of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde

Executive Summary & Rationale

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, possessing mesoionic character that allows it to cross cellular membranes effectively while maintaining strong binding affinity to biological targets via hydrogen bonding (N atoms) and weak interactions (S atom).

This guide focuses on the 5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde . This specific derivative represents a high-value pharmacophore because it combines the bioactive thiadiazole ring with a cyclopropyl moiety .

Why this specific scaffold?

-

Metabolic Stability: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but offers superior metabolic stability against cytochrome P450 oxidation (unlike alkyl chains).

-

Lipophilic Tuning: It provides a precise lipophilic fit for hydrophobic pockets in enzymes (e.g., carbonic anhydrase, kinases) without the steric bulk of a phenyl ring.

-

Reactive Handle: The C-2 aldehyde serves as a versatile electrophilic "warhead" for divergent synthesis.

Strategic Derivatization Pathways

The aldehyde functionality at the C-2 position allows for three primary derivatization pathways, each yielding a distinct class of bioactive molecules.

Pathway Visualization (DOT Diagram)

Figure 1: Divergent synthesis pathways starting from the core aldehyde. The Schiff base serves as both a final product and an intermediate for heterocyclization.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Imines)

Target Bioactivity: Antimicrobial, Carbonic Anhydrase Inhibition. Mechanism: Nucleophilic addition-elimination. The acid catalyst protonates the carbonyl oxygen, making it more electrophilic for the amine attack.

Reagents:

-

This compound (1.0 eq)

-

Substituted Aromatic Amine (1.0 eq) (e.g., 4-fluoroaniline for antimicrobial focus)

-

Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 15 mL of absolute ethanol.

-

Activation: Add 2-3 drops of glacial acetic acid. Stir for 10 minutes at room temperature. Note: This pre-activation step is crucial for thiadiazole aldehydes due to the electron-withdrawing nature of the ring.

-

Addition: Add 1.0 mmol of the aromatic amine dropwise.

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of a new spot (Rf ~0.4).

-

-

Isolation: Cool the mixture to room temperature, then pour onto crushed ice (50g).

-

Purification: Filter the precipitate. Recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: Synthesis of Thiosemicarbazones

Target Bioactivity: Anticancer (via Ribonucleotide Reductase inhibition), Metal Chelation. Mechanism: Condensation reaction.[4][5] The sulfur atom in the product adds significant metal-binding capability (Cu, Fe), which is toxic to cancer cells.

Reagents:

-

This compound (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Solvent: Methanol (MeOH)[6]

-

Catalyst: Conc. HCl (Catalytic amount)[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot methanol.

-

Mixing: Add the aldehyde (1.0 mmol) dissolved in 5 mL methanol to the hot solution.

-

Catalysis: Add 1-2 drops of conc. HCl.

-

Reflux: Reflux for 3 hours. Thiosemicarbazones generally form faster than simple Schiff bases due to the alpha-effect of the hydrazine moiety.

-

Crystallization: The product often precipitates during reflux. Cool and filter.[2][4][7]

-

Wash: Wash the solid with cold water and diethyl ether to remove unreacted aldehyde.

Bioactivity Validation & SAR Analysis[8]

Structure-Activity Relationship (SAR) Logic

The bioactivity of these derivatives relies on specific structural features.

Figure 2: SAR breakdown. The cyclopropyl group enhances pharmacokinetic properties, while the linker determines the specific pharmacodynamic target.

Quantitative Bioactivity Targets (Expected Data Ranges)

When validating these derivatives, compare your experimental data against these established baselines for thiadiazole derivatives:

| Assay Type | Target | Metric | High Potency Threshold | Reference |

| Antimicrobial | S. aureus (Gram +) | MIC (µg/mL) | < 10 µg/mL | [1, 2] |

| Antimicrobial | E. coli (Gram -) | MIC (µg/mL) | < 25 µg/mL | [1, 3] |

| Anticancer | MCF-7 (Breast) | IC50 (µM) | < 5 µM | [4] |

| Enzyme Inhibition | Carbonic Anhydrase II | Ki (nM) | < 50 nM | [5] |

Validation Protocol (Self-Check):

-

Solubility Check: Before biological testing, ensure the derivative is soluble in DMSO (< 1%). If precipitation occurs, the MIC/IC50 data will be invalid.

-

Control: Always run the parent aldehyde as a negative control; it is usually toxic but non-specific. The derivative should show selective toxicity.

References

-

Asian Journal of Pharmaceutical Research. "Schiff bases and Bicyclic derivatives comprising 1, 3, 4-thiadiazole moiety- A Review on their Pharmacological activities." Link

-

European Journal of Chemistry. "Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety." Link

-

Frontiers in Chemistry. "Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides." Link

-

Iranian Journal of Medical Microbiology. "Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities." Link

-

Asian Journal of Chemistry. "Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide." Link

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. ajbasweb.com [ajbasweb.com]

- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of Cyclopropyl-Thiadiazole Libraries

Introduction: The Promise of Cyclopropyl-Thiadiazoles in Drug Discovery

The confluence of unique structural motifs in medicinal chemistry often leads to the discovery of novel therapeutic agents. Cyclopropyl-thiadiazole scaffolds represent such a promising convergence, integrating the conformational rigidity and metabolic stability of the cyclopropyl group with the diverse pharmacological activities of the thiadiazole ring. Thiadiazole derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a cyclopropyl moiety can further enhance potency and selectivity, making these libraries a fertile ground for hit identification in drug discovery.[4][5]

High-throughput screening (HTS) is an indispensable tool for rapidly interrogating large chemical libraries to identify compounds that modulate a specific biological target.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for cyclopropyl-thiadiazole libraries, with a focus on fluorescence-based enzymatic assays.

Assay Development: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on a robust and well-characterized assay. The choice of assay format should be driven by the biological target and the desired mechanism of action. Fluorescence-based assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[8][9]

Key Considerations for Assay Development:

-

Target Selection and Purity: The biological target (e.g., enzyme, receptor) should be well-characterized and available in sufficient quantity and purity.

-

Substrate Selection: For enzymatic assays, the substrate should have a high affinity for the enzyme and its turnover should generate a robust and reproducible signal. Fluorogenic substrates, which become fluorescent upon enzymatic cleavage, are ideal for this purpose.[10][11]

-

Assay Buffer and Conditions: The buffer composition, pH, and temperature should be optimized to ensure optimal enzyme activity and stability.

-

Z'-Factor: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[6]

High-Throughput Screening Workflow

A typical HTS workflow for a cyclopropyl-thiadiazole library against an enzymatic target is a multi-step process designed for efficiency and accuracy.[7]

Protocol: Fluorescence-Based Enzymatic Inhibition Assay

This protocol provides a detailed methodology for a fluorescence-based enzymatic inhibition assay in a 384-well format, a common setup in HTS.[10]

Materials and Reagents:

| Reagent | Supplier | Purpose |

| Target Enzyme | In-house/Commercial | The biological target of interest |

| Fluorogenic Substrate | Commercial | To generate a fluorescent signal |

| Cyclopropyl-Thiadiazole Library | In-house/Commercial | The compounds to be screened |

| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) | Standard Lab Supply | To maintain optimal enzyme activity |

| DMSO | Sigma-Aldrich | To solubilize the test compounds |

| Positive Control Inhibitor | Commercial | To validate assay performance |

| 384-well Black, Flat-Bottom Plates | Greiner Bio-One | To minimize background fluorescence |

Step-by-Step Protocol:

-

Compound Plating:

-

Prepare a stock solution of the cyclopropyl-thiadiazole library compounds in 100% DMSO.

-

Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well assay plate.

-

Include wells with DMSO only as a negative control (no inhibition) and wells with a known inhibitor as a positive control.

-

-

Enzyme Addition:

-

Prepare a working solution of the target enzyme in assay buffer.

-

Dispense the enzyme solution (e.g., 10 µL) into all wells of the assay plate.

-

Briefly centrifuge the plates to ensure all components are at the bottom of the wells.

-

Incubate the plates at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

-

Substrate Addition and Signal Detection:

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

Using a liquid handler, add the substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time course (kinetic read) or at a single endpoint.

-

Data Analysis and Hit Identification:

-

Data Normalization: Raw fluorescence data is normalized to the controls on each plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background))

-

Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a pre-defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Hit Validation and Progression: From Hit to Lead

Initial hits from the primary screen require rigorous validation to eliminate false positives and confirm their activity. This process typically involves a series of secondary and counter-assays.[12]

Hit Validation Workflow:

-

Hit Confirmation: Re-testing of the initial hits from a fresh stock of the compound to confirm their activity.

-

Dose-Response Analysis: Testing the confirmed hits at multiple concentrations to determine their potency (IC50 value).

-

Orthogonal Assays: Employing a different assay format or technology to confirm the activity of the hits and rule out assay-specific artifacts.

-

Counter-Screens: Screening hits against related targets to assess their selectivity.

-

Structure-Activity Relationship (SAR) Analysis: Testing analogs of the validated hits to understand the relationship between their chemical structure and biological activity.[2]

Troubleshooting Common Issues in HTS of Heterocyclic Libraries

Screening heterocyclic compound libraries like cyclopropyl-thiadiazoles can present unique challenges. Proactive troubleshooting is key to a successful campaign.

| Issue | Potential Cause | Recommended Solution |

| High False-Positive Rate | Compound autofluorescence, light scattering, or non-specific inhibition. | Perform a pre-screen of the library for autofluorescence at the assay wavelengths. Implement counter-screens to identify non-specific inhibitors.[12] |

| Poor Z'-Factor | Inconsistent liquid handling, reagent instability, or high background signal. | Optimize liquid handling protocols and ensure proper mixing. Verify the stability of all reagents over the course of the screen.[6] |

| Compound Precipitation | Low solubility of compounds in the assay buffer. | Decrease the final compound concentration. Increase the DMSO concentration in the final assay volume (while ensuring it doesn't affect enzyme activity). |

| Irreproducible Results | Inconsistent incubation times, temperature fluctuations, or plate edge effects. | Standardize all incubation steps and monitor temperature closely. Randomize the plate layout to minimize systematic errors.[13] |

| Streaking in Chromatography | Interaction of basic heterocycles with the acidic silica surface during purification of synthesized compounds. | Add a basic modifier like triethylamine to the eluent or use a different stationary phase such as alumina.[14] |

Synthesis of a Cyclopropyl-Thiadiazole Library: A Representative Scheme

The synthesis of a diverse cyclopropyl-thiadiazole library is a critical first step. The following is a representative synthetic route for 2-amino-5-cyclopropyl-1,3,4-thiadiazole derivatives.[4]

This scheme can be adapted to generate a library of compounds by using a variety of substituted thiosemicarbazides. The purification of these heterocyclic compounds may require specific chromatographic techniques to overcome issues like peak streaking.[14]

Conclusion

The high-throughput screening of cyclopropyl-thiadiazole libraries offers a powerful approach to identify novel chemical entities with therapeutic potential. A meticulously planned and executed HTS campaign, founded on a robust assay and followed by rigorous hit validation, is paramount for success. This application note provides a comprehensive framework and detailed protocols to guide researchers in this exciting area of drug discovery. By understanding the underlying principles and potential challenges, scientists can effectively navigate the HTS process and unlock the therapeutic promise held within these unique chemical scaffolds.

References

-

PMC.

-

PubMed.

-

bioRxiv.

-

ACS Publications.

-

AIR Unimi.

-

Thermo Fisher Scientific HK.

-

USDA Forest Service.

-

Benchchem.

-

MDPI.

-

Benchchem.

-

pharmedicopublishers.com.

-

ResearchGate.

-

Medium.

-

MDPI.

-

Vipergen.

-

PubMed.

-

PMC.

-

PMC.

-

Benchchem.

-

MDPI.

-

PMC.

-

BMG LABTECH.

-

Illumina.

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds | MDPI [mdpi.com]

- 2. pharmedicopublishers.com [pharmedicopublishers.com]

- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro evaluation, and molecular docking studies of azetidinones and thiazolidinones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. Microplate Assays for Enzyme Activity | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. nrel.colostate.edu [nrel.colostate.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

techniques for purifying 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde

Application Note: Purification Strategies for 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde

Introduction & Chemical Profile[1][2][3][4][5]

This compound is a critical intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors and antimicrobial agents. Its purification presents a unique dichotomy: the cyclopropyl group requires avoidance of strong Lewis acids to prevent ring opening, while the 1,3,4-thiadiazole core is electron-deficient, making the aldehyde highly reactive toward nucleophiles (hydration) and oxidation.

This guide moves beyond standard protocols, offering a chemically grounded approach to isolating this molecule with >98% purity.

Physicochemical Constraints

| Feature | Property | Purification Implication |

| Cyclopropyl Group | Strained ring ( | Avoid Strong Acids: pH < 2 or Lewis acids ( |

| Thiadiazole Core | Electron-deficient, weakly basic | Silica Sensitivity: Can streak or decompose on acidic silica gel. Requires buffered stationary phases. |

| Aldehyde Moiety | Reactive electrophile | Oxidation Risk: Spontaneously oxidizes to carboxylic acid in air. Hydration: Forms gem-diols in aqueous acid. |

Decision Matrix: Selecting the Right Workflow

Do not default to column chromatography. Use this decision tree to select the method that minimizes yield loss based on your crude profile.

Figure 1: Strategic decision tree for purification based on crude material composition.

Protocol A: Chemo-Selective Bisulfite Purification

Best For: Removing non-aldehyde impurities (starting alcohols, esters, inorganic salts).

Mechanism: The aldehyde forms a water-soluble

Reagents

-

Saturated Sodium Bisulfite (

) solution (freshly prepared).[2] -

Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), DCM.

-

Base: 10% Sodium Carbonate (

) or Sodium Bicarbonate (

Step-by-Step Methodology

-

Adduct Formation:

-

Dissolve crude aldehyde (1.0 eq) in minimal MeOH/EtOAc (1:4 ratio).

-

Add 2.5 eq of saturated aqueous

. -

Vigorously stir for 30–60 minutes. A white precipitate (the adduct) may form; this is normal.

-

-

Phase Washing (Impurity Removal):

-

Transfer to a separatory funnel.[2][3] If solids are present, add enough water to dissolve them only if they clog the funnel; otherwise, keep them with the aqueous layer.

-

Separate layers.[2][3][4] Keep the Aqueous Layer (contains product).

-

Wash the aqueous layer (or slurry) 2× with EtOAc. These organic washes contain your non-aldehyde impurities. Discard organics.

-

-

Regeneration (The Critical Step):

-

Place the aqueous bisulfite layer in a flask.

-

Overlay with fresh DCM or EtOAc.

-

Cool to 0°C. Slowly add 10%

with stirring until pH reaches 9–10. -

Note: Evolution of

gas may occur; work in a fume hood.[3] -

Stir for 15 minutes to ensure complete hydrolysis.

-

-

Isolation:

Protocol B: Buffered Flash Chromatography

Best For: Small scale (<500 mg) or when bisulfite fails due to steric hindrance (unlikely for this molecule). Critical Adjustment: Standard silica is acidic (pH ~5). This can degrade the cyclopropyl-thiadiazole moiety. You must neutralize the silica.

Column Preparation

-

Slurry Preparation: Mix Silica Gel 60 (230–400 mesh) with Hexanes containing 1% Triethylamine (TEA) .

-

Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of Hexane/1% TEA.

-

Equilibration: Flush with 2 CV of pure Hexane to remove excess free amine.

Elution Gradient

-

Mobile Phase A: Hexanes

-

Mobile Phase B: Ethyl Acetate (EtOAc)

-

Loading: Dissolve crude in minimal DCM or adsorb onto Celite (dry load).

| Time (CV) | % B (EtOAc) | Purpose |

| 0–2 | 0% | Elute non-polar impurities |

| 2–5 | 0% → 20% | Linear gradient |

| 5–12 | 20% → 40% | Product Elution Window |

| 12–15 | 40% → 100% | Flush polar impurities (acids) |

Protocol C: Recrystallization (Polishing)

Best For: Final purification to achieve >99% purity for analytical standards.

-

Solvent System: Ethanol/Water (preferred) or EtOAc/Hexane.

-

Procedure:

-

Dissolve solid in minimal boiling Ethanol.

-

Add hot water dropwise until persistent turbidity is observed.

-

Add 1–2 drops of Ethanol to clear the solution.

-

Allow to cool slowly to Room Temperature, then 4°C.

-

Filter crystals and wash with cold Hexane.

-

Quality Control & Troubleshooting

Validating the Structure

-

1H NMR (CDCl3): Look for the diagnostic aldehyde proton singlet at δ 10.0–10.2 ppm .

-

Cyclopropyl Markers: Multiplets at δ 1.2–1.4 ppm (4H) and δ 2.4–2.6 ppm (1H, methine).

-

Impurity Flag: A broad singlet at δ 11.0+ ppm indicates oxidation to carboxylic acid.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Recovery (Bisulfite) | Adduct did not hydrolyze | Ensure pH > 9 during regeneration. Increase stirring time. |

| Streaking on Column | Acidic decomposition | Use 1% TEA buffered silica (Protocol B). |

| Product is an Oil | Trace solvent/impurities | Triturate with cold pentane/hexane to induce solidification. |

| New Spot on TLC | Acetal formation | Avoid using Methanol during chromatography or prolonged storage. |

References

-

American Chemical Society (ACS). (2007). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Aldehydes - Bisulfite Workup for Removal or Purification. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from [Link]

Sources

Mechanistic Profiling of Thiadiazole-Based Enzyme Inhibitors: Protocols for Urease and Acetylcholinesterase

Abstract

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for pyrimidine and exhibiting potent inhibitory activity against metalloenzymes (e.g., Urease) and serine hydrolases (e.g., Acetylcholinesterase).[1] However, the specific physicochemical properties of thiadiazoles—namely their metal-chelating ability and solubility profiles—require tailored assay protocols to avoid false negatives or artifacts. This guide provides optimized, step-by-step protocols for evaluating thiadiazole derivatives, focusing on kinetic validation and mechanistic differentiation.

Introduction: The Thiadiazole Advantage

Thiadiazoles (specifically the 1,3,4-isomer) possess a unique electron-rich aromatic system containing sulfur and nitrogen atoms.[1][2] This structure allows them to interact with biological targets via two distinct primary mechanisms:

-

Metal Coordination: The N3 and N4 nitrogens, along with the sulfur atom, can chelate metal cofactors (e.g.,

in Urease, -

Hydrogen Bonding/Pi-Stacking: The aromatic ring participates in

stacking with aromatic residues (e.g., Trp, Phe) in the peripheral anionic site (PAS) of Acetylcholinesterase (AChE).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-targeting potential of the thiadiazole scaffold.

Figure 1: Dual mechanism of action for thiadiazole derivatives against metalloenzymes and serine hydrolases.

Pre-Assay Considerations (Critical)

Solubility and DMSO Tolerance

Thiadiazole derivatives are often lipophilic. While Dimethyl Sulfoxide (DMSO) is the standard solvent, high concentrations (>5%) can denature enzymes or chelate metal ions themselves.

-

Standard: Dissolve stocks at 10 mM in 100% DMSO.

-

Working Solution: Dilute to 10x final concentration in assay buffer immediately before use.

-

Limit: Ensure final assay DMSO concentration is

(v/v).

Optical Interference

Many sulfur-nitrogen heterocycles absorb light in the UV-Vis range (300–400 nm).

-

Validation: Run a "Compound Only" blank (Buffer + Compound, no Enzyme) to correct for intrinsic absorbance.

Protocol 1: Urease Inhibition Assay (Indophenol Method)

Target: Helicobacter pylori or Jack Bean Urease (Ni-dependent).

Principle: Urease hydrolyzes urea into ammonia (

Reagents

-

Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich), 5 U/mL in buffer.

-

Substrate: Urea (100 mM).

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4 (Note: Avoid Tris buffer as it can coordinate with metals).

-

Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

-

Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% active chlorine).

Experimental Workflow

-

Preparation: In a 96-well clear plate, add 25 µL of Enzyme solution.

-

Inhibitor Addition: Add 25 µL of Thiadiazole test compound (serially diluted).

-

Pre-Incubation (CRITICAL): Incubate for 15 minutes at 37°C .

-

Why? Thiadiazoles are often slow-binding inhibitors requiring time to coordinate with the active site Nickel.

-

-

Substrate Initiation: Add 55 µL of Urea solution (100 mM).

-

Reaction: Incubate for 15 minutes at 37°C .

-

Development:

-

Add 45 µL of Reagent A (Phenol).

-

Add 70 µL of Reagent B (Alkaline Hypochlorite).

-

-

Measurement: Incubate 50 mins at room temperature for color development. Read Absorbance at 625 nm .

Controls:

-

Positive Control:[3][4] Thiourea or Acetohydroxamic acid (Standard Urease inhibitors).

-

Negative Control: DMSO vehicle only (100% Activity).

Protocol 2: Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

Target: Synaptic AChE (Serine Hydrolase). Principle: AChE hydrolyzes Acetylthiocholine iodide (ATChI) to Thiocholine.[4] Thiocholine reacts with DTNB (Ellman's Reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), measured at 412 nm.[4]

Reagents

-

Enzyme: AChE (from Electrophorus electricus), 0.1 U/mL in buffer.

-

Substrate: Acetylthiocholine Iodide (ATChI), 15 mM stock.

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 3 mM in buffer containing 0.1 M NaCl and 0.02 M

. -

Buffer: 0.1 M Potassium Phosphate, pH 8.0.

Experimental Workflow

-

Plating: In a 96-well plate, add 140 µL of Phosphate Buffer (pH 8.0).

-

Enzyme: Add 20 µL of AChE solution.

-

Inhibitor: Add 20 µL of Thiadiazole test compound.

-

Pre-Incubation: Incubate for 10 minutes at 25°C .

-

Note: Thiadiazoles targeting the Peripheral Anionic Site (PAS) may induce conformational changes requiring this step.

-

-

Chromogen: Add 10 µL of DTNB.

-

Initiation: Add 10 µL of ATChI substrate.

-

Kinetic Read: Immediately place in plate reader. Measure Absorbance at 412 nm every 60 seconds for 10 minutes.

Calculation:

Calculate the velocity (

Kinetic Analysis & Mechanism Determination

To validate the drug-likeness of the thiadiazole derivative, you must determine the Mode of Inhibition (Competitive vs. Non-Competitive).

Data Processing

-

Calculate % Inhibition:

-

Determine

: Plot Log[Inhibitor] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response).

Lineweaver-Burk Analysis

Perform the assay at 4 different substrate concentrations (

Figure 2: Decision tree for interpreting kinetic plots of thiadiazole inhibitors.

Interpretation Table

| Parameter | Competitive (Active Site) | Non-Competitive (Allosteric) | Mixed |

| Unchanged | Decreased | Decreased | |

| Increased | Unchanged | Changed | |

| Lines Intersect | On Y-axis | On X-axis | Left of Y-axis |

| Thiadiazole Context | Most Common (Chelates metal at active site) | Rare | Possible if binding distorts protein |

Troubleshooting & Validation

-

False Positives (Aggregators): Thiadiazoles can form colloidal aggregates that sequester enzymes non-specifically.

-

Test: Add 0.01% Triton X-100 to the buffer. If inhibition disappears, the compound is a promiscuous aggregator (False Positive).

-

-

Fluorescence Quenching: If using a fluorometric version of these assays, thiadiazoles may quench the signal.

-

Fix: Stick to the colorimetric (Absorbance) protocols described above.

-

References

-

Kotwar, R. K., et al. (2015). "Synthesis, characterization and urease inhibitory activity of some new 1,3,4-thiadiazole derivatives." Journal of Heterocyclic Chemistry.

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

-

Khan, I., et al. (2013). "Thiadiazoles as potent urease inhibitors: Synthesis and structure–activity relationship." Medicinal Chemistry Research.

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

Sources

Technical Guide: 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde as a Covalent Fragment Probe

[1]

Executive Summary

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde (referred to herein as CT-CHO ) is a specialized heterocyclic building block utilized as a reversible covalent fragment probe in chemical biology and drug discovery.[1] Unlike traditional high-affinity inhibitors, CT-CHO functions as an electrophilic "warhead" designed to interrogate the nucleophilicity and ligandability of lysine residues on protein surfaces.

This guide details the use of CT-CHO for Covalent Fragment-Based Drug Discovery (FBDD) , specifically targeting

Chemical Biology Profile

Structural Logic & Mechanism

The utility of CT-CHO rests on three structural pillars:

-

The Warhead (Aldehyde): Forms a reversible Schiff base (imine) with primary amines (Lysine

-NH -

The Scaffold (1,3,4-Thiadiazole): An electron-deficient heteroaromatic ring that acts as an electron sink.[2] This increases the electrophilicity of the aldehyde carbon, enhancing reactivity toward lysine residues at physiological pH compared to standard benzaldehydes.

-

The Anchor (Cyclopropyl): Provides a rigid, lipophilic motif that can occupy hydrophobic pockets (e.g., S1' sites) adjacent to the reactive lysine, conferring initial non-covalent affinity (residence time) required for the covalent bond to form.

Reaction Mechanism

The probe reacts reversibly with unprotonated lysine residues. To validate the binding event in a screening context, the unstable imine is often chemically reduced to a stable secondary amine using a hydride donor (e.g., NaCNBH

Figure 1: Reaction pathway of CT-CHO with protein lysine residues.[1] The reversible imine formation allows the probe to "scan" the protein surface for the most thermodynamically favorable binding site.

Applications

Covalent Fragment Screening (Mass Spectrometry)

CT-CHO is used in "mix-and-measure" assays to identify reactive lysines.[1]

-

Objective: Identify proteins or specific domains where CT-CHO forms a significant population of adducts.

-

Readout: Intact Protein Mass Spectrometry (LC-MS).

-

Success Criteria: Observation of a mass shift corresponding to the probe adduct.

Ligand Design & Derivatization

Beyond direct probing, CT-CHO serves as a precursor for stable inhibitors.[1]

-

Hydrazone/Thiosemicarbazone Synthesis: Reacting CT-CHO with hydrazides yields stable compounds often used as metal chelators or specific enzyme inhibitors (e.g., for metalloproteases).[1]

-

Bio-orthogonal Labeling: The aldehyde can be used to tag proteins that have been modified with hydrazine-functionalized reporters.[1]

Experimental Protocols

Protocol A: Reversible Covalent Binding Assay (Intact MS)

Purpose: To detect reversible engagement of CT-CHO with a target protein.[1]

Materials:

-

Target Protein (10-50 µM in PBS, pH 7.4).[1]

-

CT-CHO (100 mM stock in DMSO).[1]

-

Buffer: 50 mM HEPES or PBS, pH 7.4 (Avoid Tris or primary amine buffers!).

-

LC-MS System (e.g., Q-TOF or Orbitrap).[1]

Procedure:

-

Preparation: Dilute protein to 10 µM in Buffer.

-

Incubation: Add CT-CHO to a final concentration of 100 µM (10x excess). Keep DMSO < 1%.

-

Equilibration: Incubate at Room Temperature (RT) for 60 minutes.

-

Note: Since the reaction is reversible, do not perform extensive dialysis or washing steps before measurement, as this will drive the equilibrium back to the unbound state.

-

-

Measurement: Inject directly onto a Desalting Column coupled to MS.

-

Analysis: Deconvolute the mass spectrum.

-

Target Mass Shift: +136.17 Da (Probe MW 154.19 - H

O 18.02).[1] -

Interpretation: A shift of +136 Da indicates imine formation.

-

Protocol B: "Locking" the Hit (Reductive Amination)

Purpose: To permanently label the lysine for peptide mapping/proteomics to identify which residue is modified.

Procedure:

-

Incubation: Perform step 1-3 from Protocol A.

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH

) to a final concentration of 10 mM.-

Safety: Perform in a fume hood; NaCNBH

generates HCN gas in acidic conditions.

-

-

Reaction: Incubate for 30 minutes at RT.

-

Quenching: Add excess Tris buffer (100 mM, pH 8.0) to quench unreacted aldehyde.

-

Digestion: Proceed with Trypsin digestion and Peptide Mapping (LC-MS/MS).

-

Search Parameter: Look for a static modification on Lysine (+138.19 Da).

-

Note: The mass shift is +138 Da because the double bond (Imine) is reduced to a single bond (Amine), adding 2 Hydrogens.

-

Data Analysis & Validation

Mass Shift Reference Table

| State | Formula Change | Mass Shift ( |

| Reversible Imine | + Probe - H | +136.17 |

| Reduced Amine | + Probe - H | +138.19 |

| Hydrazone Derivative | (If derivatized with R-NH-NH | Varies |

Workflow Visualization

Figure 2: Decision tree for analyzing CT-CHO interactions. Path A confirms binding; Path B identifies the specific residue.

References

-

Tuley, A. & Fast, W. (2018). The Taxonomy of Chemical Probes. Biochemistry. Link[1]

-

Rayamajhi, S. et al. (2025).[3] Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate.[4] Link

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link[1]

-

Klein, V.G. et al. (2023). A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs.[1] ChemMedChem. Link[1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 1,3,4-Thiadiazoles

Status: Online Operator: Senior Application Scientist Ticket Queue: High Priority Subject: Troubleshooting Cyclization, Regioselectivity, and Purification

Introduction: The 1,3,4-Thiadiazole Scaffold

Welcome to the technical support hub for 1,3,4-thiadiazole synthesis. This scaffold is a cornerstone in medicinal chemistry, acting as a bioisostere for carboxylates and exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, its synthesis is often plagued by competing reaction pathways, tautomeric ambiguity, and solubility issues.

This guide moves beyond standard textbook procedures. We address the causality of failure—why a reaction yields a byproduct, why the ring refuses to close, and how to force regioselectivity.

Module 1: Cyclization Failures (The "Ring Closure" Ticket)

Ticket #101: "My acid-catalyzed cyclization yields are <20%."

Diagnosis: The classical reaction of carboxylic acids with thiosemicarbazide in concentrated H₂SO₄ is sensitive to steric bulk and functional group stability. If your yield is low, the protonation of the carbonyl oxygen (the activation step) is likely insufficient, or the intermediate is hydrolyzing back to starting materials before dehydration.

Root Cause Analysis:

-

Steric Hindrance: Bulky substituents at the C2/C5 position prevent the nucleophilic attack of the sulfur.

-

Deactivation: Electron-withdrawing groups on the carboxylic acid reduce carbonyl electrophilicity.

Troubleshooting Protocol:

-

Switch to POCl₃: Phosphorus oxychloride acts as both solvent and activating agent. It forms a highly reactive imidoyl chloride intermediate, bypassing the reversible equilibrium of simple acid catalysis.

-

Add a Co-Solvent: If solubility is the issue (heterogeneous slurry), add sulfolane or dioxane.

-

Microwave Irradiation: For sterically hindered substrates, microwave heating (100–150°C, 10-20 min) often drives the dehydration step that fails under thermal reflux.

Ticket #102: "I'm getting 1,2,4-Triazoles instead of Thiadiazoles."

Diagnosis: This occurs during oxidative cyclization of thiosemicarbazones.[1][2] The reaction pathway is bifurcated. The "hard" nitrogen nucleophile competes with the "soft" sulfur nucleophile.

The Fix:

-

Oxidant Selection: Iron(III) chloride (FeCl₃) generally favors the formation of 1,3,4-thiadiazoles via a radical-cation mechanism involving the sulfur atom.

-

Solvent Control: Avoid protic solvents that stabilize the triazole transition state. Use DCM or Ethanol/Water mixtures with strict temperature control.

Visualizing the Pathway Decision

Figure 1: Decision tree for selecting the optimal cyclization pathway based on precursor and desired outcome.

Module 2: The Regioselectivity Maze

Ticket #201: "Alkylation of 2-amino-1,3,4-thiadiazole happened at the Ring Nitrogen, not the Exocyclic Amine."

The Science (HSAB Theory): The 2-amino-1,3,4-thiadiazole system is an ambident nucleophile .

-

Ring Nitrogen (N3): The "soft" center. It is more nucleophilic towards alkylating agents (soft electrophiles like alkyl halides).

-

Exocyclic Amine (NH₂): The "hard" center. It reacts preferentially with hard electrophiles (acyl chlorides, anhydrides).

Corrective Action:

-

To Target the Exocyclic Amine (Amide formation): You must use an acyl chloride or anhydride. If you must alkylate the exocyclic amine, you first need to protect the ring nitrogen or use a reductive amination approach with an aldehyde, which forms a Schiff base that can be reduced.

-

To Target the Ring Nitrogen (Mesoionic compounds): Use alkyl halides in neutral/basic media. This is the default pathway for simple alkylation.

Ticket #202: "My 2-mercapto-1,3,4-thiadiazole is actually a thione."

Clarification: In solution, 2-mercapto-1,3,4-thiadiazoles exist in a tautomeric equilibrium between the thiol (SH) and thione (NH=C=S) forms.

-

Polar Solvents: Favor the thione form (NH).

-

Non-polar Solvents: Favor the thiol form (SH).

Synthetic Implication:

If you attempt S-alkylation in a polar solvent (like Ethanol/DMF) with a base, you will get S-alkylation because the thiolate anion (

Visualizing Regioselectivity

Figure 2: Regioselectivity outcomes based on electrophile hardness/softness.

Module 3: Experimental Protocols

Protocol A: POCl₃ Mediated Cyclization (High Robustness)

Best for: Aromatic carboxylic acids and hindered substrates.

-

Setup: In a dry round-bottom flask, mix the aromatic carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).

-

Activation: Add POCl₃ (5.0 – 10.0 eq) carefully. Caution: Exothermic.

-

Reflux: Heat to 75–80°C for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Quench (Critical Step): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring. The POCl₃ hydrolysis is violent; ensure temperature stays <10°C to prevent ring opening.

-

Neutralization: Adjust pH to 7–8 using saturated NaHCO₃ or NH₄OH. The solid product should precipitate.

-

Purification: Filter and recrystallize from Ethanol/DMF.

Protocol B: Oxidative Cyclization using FeCl₃

Best for: Converting thiosemicarbazones to 2-amino-1,3,4-thiadiazoles.

-

Precursor: Suspend the aldehyde thiosemicarbazone (1.0 eq) in Ethanol.

-

Oxidation: Add FeCl₃ (2.0 eq) dissolved in a minimum amount of ethanol dropwise at 60°C.

-

Reaction: Reflux for 1–2 hours. The solution will darken.

-

Workup: Cool and pour into ice water. You may need to add a chelating agent (like citric acid or EDTA) during workup if iron residues persist in the product.

-

Extraction: If no precipitate forms, extract with Ethyl Acetate.

Module 4: Data & Solubility Cheat Sheet

Solubility Issues: 1,3,4-Thiadiazoles are notorious for poor solubility due to strong intermolecular hydrogen bonding and

| Solvent System | Application | Notes |

| DMSO-d6 | NMR Analysis | The gold standard. Most derivatives are soluble. |

| TFA | NMR Analysis | Use for highly insoluble, fused ring systems. |

| DMF/Ethanol (1:1) | Recrystallization | Best general-purpose system for purification. |

| Acetic Acid | Reaction Solvent | Good for solubilizing precursors during cyclization. |

References

-

Hu, Y., et al. (2014). "Recent progress in the synthesis of 1,3,4-thiadiazoles." RSC Advances.

-

Matysiak, J. (2015). "Evaluation of electronic effects in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles." Molecules.

-

Aggarwal, R., et al. (2011). "Oxidative cyclization of thiosemicarbazones: A mechanistic overview." Journal of Heterocyclic Chemistry.

-

Yang, S.J., et al. (2013).[3] "Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives." Journal of Organic Chemistry.

-

Altintop, M.D., et al. (2016). "Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry.

Sources

Technical Guide: Cyclopropyl Integrity in Synthetic Workflows

Topic: Optimizing Reaction Conditions for Cyclopropyl Ring Stability Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Abstract:

The cyclopropyl ring is a cornerstone of modern drug design, valued for its ability to rigidly position substituents (the "cyclopropyl effect") and serve as a metabolic bioisostere for phenyl rings or gem-dimethyl groups. However, its significant ring strain (

Part 1: Acid-Mediated Ring Opening (The "Silent Killer")

The most frequent loss of cyclopropyl integrity occurs not during the reaction, but during the workup. The high electron density of the Walsh orbitals (the "banana bonds") makes the ring behave like a pseudo-alkene, highly susceptible to protonation.

The Mechanism of Failure

Under acidic conditions (even weak acids like silica gel), the ring acts as a nucleophile. Protonation typically occurs at the least substituted carbon (edge protonation) or the bond itself, leading to a non-classical carbocation intermediate that rapidly relieves strain by opening to a linear alkyl chain.

Troubleshooting & FAQ

Q: My LCMS showed the product was pure in the reaction mixture, but it degraded after column chromatography. What happened?

A: You likely experienced acid-catalyzed ring opening on the silica gel. Silica is slightly acidic (

-

Diagnosis: Check for a mass peak corresponding to

(hydration) or an isomer (rearrangement to an alkene). -

Immediate Fix: Pre-treat your silica column with 1-2% triethylamine (Et

N) in hexanes before loading your sample. This neutralizes acidic sites.

Q: I am removing a Boc group with TFA/DCM. My cyclopropane is opening. How do I fix this?

A: The carbocation generated during Boc removal is long-lived enough to trigger ring opening if a cyclopropyl group is adjacent (e.g.,

-

Solution: Switch to HCl in Dioxane or TMSOTf/2,6-lutidine . The non-nucleophilic counterions and lack of free proton availability in the TMSOTf method prevent the protonation of the ring.

Protocol: Buffered Workup for Acid-Sensitive Cyclopropanes

Standard aqueous workups often transiently expose the organic layer to low pH pockets.

-

Preparation: Prepare a pH 7.4 Phosphate Buffer (0.1 M). Do not use simple water or saturated NH

Cl (which is weakly acidic, pH -

Quench: Pour the reaction mixture into the rapidly stirring buffer (inverse quench). This ensures the pH never drops below neutral.

-

Extraction: Use ethyl acetate (EtOAc) rather than DCM if possible; chlorinated solvents can become slightly acidic over time due to decomposition.

Part 2: Cross-Coupling Instability (Protodeboronation)

Cyclopropyl boronic acids are notoriously unstable in Suzuki-Miyaura couplings. They suffer from rapid protodeboronation , where the C-B bond is cleaved by water/base before transmetallation can occur.

Data: Relative Rates of Protodeboronation

| Substrate Type | Relative Stability | Primary Failure Mode |

| Phenyl Boronic Acid | High | Oxidation |

| Cyclopropyl Boronic Acid | Very Low | Hydrolytic C-B Cleavage |

| 2-Pyridyl Boronic Acid | Low | Zwitterionic fragmentation |

| Alkenyl Boronic Acid | Moderate | Polymerization |

Troubleshooting & FAQ

Q: I am getting low yields (<20%) coupling cyclopropyl boronic acid. The major byproduct is cyclopropane gas (bubbling out). A: This is classic protodeboronation. The base (hydroxide or carbonate) attacks the boron to form a boronate "ate" complex, which is the active species for transmetallation but also the species that hydrolyzes.

-

The Fix: You must increase the rate of Transmetallation (

) relative to Protodeboronation (

Protocol: High-Stability Cross-Coupling System

Use this "Slow-Release" protocol to maintain low steady-state concentrations of the unstable boronate.

-

Reagent Switch: Replace Cyclopropyl Boronic Acid with Potassium Cyclopropyl Trifluoroborate (

) or a MIDA Boronate . These are shelf-stable and release the active species slowly. -

Solvent System: Use Toluene/Water (10:1) . The biphasic nature protects the bulk of the boronate.

-

Catalyst: Use Pd(OAc)

+ SPhos or XPhos .-

Why? Buchwald ligands (SPhos) are bulky and electron-rich, accelerating the oxidative addition and reductive elimination steps, effectively "outrunning" the decomposition pathway.

-

-

Base: Use K

PO

Part 3: Hydrogenation Selectivity

Reducing an alkene or nitro group in the presence of a cyclopropane is a common challenge. Standard conditions (Pd/C, H

Troubleshooting & FAQ

Q: I need to reduce a double bond, but my cyclopropane ring is also opening up. A: You are likely using a catalyst with high surface energy or small particle size.

-

Mechanism: Small metal crystallites (<5 nm) have high concentrations of "step" and "kink" sites that bind the strained ring strongly, facilitating C-C bond insertion.

Protocol: Chemoselective Hydrogenation

-

Catalyst Poisoning: Use Lindlar Catalyst (Pd/CaCO

poisoned with lead). The lead occupies the highly active sites required for ring opening, leaving only the sites active enough for alkene reduction. -

Alternative Metal: Switch from Palladium to Rhodium (Rh/Al

O -

Solvent Choice: Avoid Ethanol/Methanol. Use Ethyl Acetate . Protic solvents facilitate the ring-opening mechanism on the metal surface.

Part 4: Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Use this flow to diagnose cyclopropyl instability in your current workflow.

Caption: Diagnostic flow for identifying and resolving cyclopropyl instability based on reaction stage.

Diagram 2: Mechanism of Acid-Catalyzed Ring Opening

Understanding the "Edge Protonation" pathway is critical for selecting the right buffer.

Caption: The irreversible pathway of acid-catalyzed ring opening via edge-protonation.

References

-

Mechanism of Acid-C

- Source: StackExchange Chemistry / Wiberg, K. B. (Yale).

- Context: Explains the protonation of the alcohol group and subsequent carbocation formation at the tertiary position, leading to ring cleavage.

-

Protodeboron

- Source: National Institutes of Health (NIH) / PMC.

- Context: "Elucidating the Role of the Boronic Esters...". Specifically identifies cyclopropyl boronic acids as prone to protodeboronation and discusses masked reagents (MIDA) as a solution.

-

Cyclopropane as a Bioisostere

- Source: Open Library / Medicinal Chemistry.

-

Context: Discusses the use of cyclopropane to replace phenyl rings (e.g., BMS Factor Xa inhibitors) to improve ligand efficiency while maintaining vector orientation.[1]

-

Hydrogenation Selectivity (Particle Size Effects)

- Source: University of Michigan / Deep Blue Repositories.

-

Context: "Structure Sensitivity of Reactions between Cyclopropane and Hydrogen." Highlights that Ru particles < 5nm are effective for ring opening, whereas larger particles or poisoned catalysts favor selective hydrogenation.[2]

-

Ring Strain Energy D

- Source: Chemistry LibreTexts.

- Context: Provides the quantitative data for ring strain (27.5 kcal/mol) used in the Abstract.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Thiadiazole Derivatives

Welcome to the Technical Support Center for the synthesis of thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, I have compiled this resource based on established literature and practical field experience to provide you with in-depth technical guidance. This is not a rigid protocol but a dynamic troubleshooting guide to empower you to optimize your synthetic strategies.

Section 1: Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole core is a common scaffold in medicinal chemistry. The most prevalent synthetic routes often involve the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am getting a very low yield or no product at all when trying to synthesize 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide. What could be the issue?

Answer:

Low or no yield is a frequent challenge that can often be traced back to several key factors in your reaction setup.

-

Inadequate Acid Catalyst/Dehydrating Agent: The cyclization of a thiosemicarbazide with a carboxylic acid requires a strong acid to act as both a catalyst and a dehydrating agent. If your reaction is sluggish, consider the following:

-

Choice of Acid: While various acids can be used, concentrated sulfuric acid (H₂SO₄) and phosphorus oxychloride (POCl₃) are among the most effective. Polyphosphoric acid (PPA) is another powerful option[1][2]. The choice of acid can be substrate-dependent.

-

Amount of Acid: Ensure you are using a sufficient amount of the acid. In many protocols, the acid is used in excess, sometimes even as the solvent[3].

-

-

Purity of Starting Materials: Impurities in your thiosemicarbazide or carboxylic acid can significantly hinder the reaction. It is advisable to use high-purity starting materials. If you suspect impurities, consider recrystallizing your starting materials before use.

-

Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, it is likely to be very slow. Most protocols call for heating, often between 80-100°C, for several hours[4]. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

-

Solvent Choice: The choice of solvent can be critical. While some reactions are run neat in the acidic catalyst, others may benefit from a co-solvent. For instance, a mixture of polyphosphate ester (PPE) in chloroform has been shown to be effective[2].

Question 2: My main product is contaminated with a significant byproduct that is difficult to separate. I suspect it might be the corresponding 1,3,4-oxadiazole. How can I confirm this and how can I avoid its formation?

Answer:

The formation of the corresponding 1,3,4-oxadiazole is a common side reaction in the synthesis of 1,3,4-thiadiazoles, especially when starting from acylhydrazines or using certain cyclizing agents.

-

Confirmation of the Byproduct:

-

Mass Spectrometry (MS): The most straightforward way to confirm the presence of the oxadiazole is by mass spectrometry. The oxadiazole will have a molecular weight that is approximately 16 atomic mass units less than your desired thiadiazole (the difference between the atomic mass of sulfur and oxygen).

-

NMR Spectroscopy: Both ¹H and ¹³C NMR can help distinguish between the two. The chemical shifts of the ring protons and carbons will be different for the thiadiazole and oxadiazole rings.

-

Infrared (IR) Spectroscopy: The C-O-C stretching vibrations in the oxadiazole ring will have a different frequency compared to the C-S-C vibrations in the thiadiazole ring.

-

-

Minimizing Oxadiazole Formation:

-

Choice of Reagents: The choice of cyclizing agent is critical. Reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent are specifically designed for thionation and will strongly favor the formation of the thiadiazole. When using dehydrating agents like POCl₃ or H₂SO₄, the reaction conditions become more critical.

-

Reaction Conditions: Carefully controlling the reaction temperature and time can influence the product ratio. It is often a matter of kinetic versus thermodynamic control, and optimization is key.

-

Starting Material Selection: Synthesizing the thiadiazole from a thiosemicarbazide precursor generally gives a cleaner reaction with less oxadiazole formation compared to starting with an acylhydrazine and a sulfur source.

-

Question 3: I am struggling with the purification of my 2,5-disubstituted-1,3,4-thiadiazole. What are the best practices for purification?

Answer:

Purification of thiadiazole derivatives can be challenging due to their polarity and, at times, their limited stability. The two most common methods are recrystallization and column chromatography.

-

Recrystallization:

-

Solvent Selection: Ethanol or mixtures of ethanol and water are often good starting points for recrystallizing 2-amino-1,3,4-thiadiazole derivatives[5]. For less polar derivatives, solvent systems like ethyl acetate/hexane can be effective.

-

"Oiling Out": If your compound "oils out" instead of crystallizing, it could be due to a high level of impurities or a suboptimal solvent. Try to purify a small amount by column chromatography first to obtain a purer solid for seeding or to get a better idea of a suitable recrystallization solvent. Slow cooling is also crucial to encourage crystal formation over oiling out[6].

-

-

Column Chromatography:

-

Solvent System: A gradient of hexane and ethyl acetate is a common starting point for many thiadiazole derivatives[6]. The polarity can be adjusted based on the specific substituents on your compound.

-

Streaking on the TLC Plate: If your compound streaks on the TLC plate, especially for amino-substituted thiadiazoles, it indicates that it is basic and interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can significantly improve the chromatography[7].

-

Decomposition on Silica: Some thiadiazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of water or triethylamine) or switch to a different stationary phase like alumina[8].

-

Illustrative Workflow & Mechanism

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide is a cornerstone reaction. The following diagram illustrates a general workflow and the underlying mechanism.

Caption: A decision tree for troubleshooting low yields.

Data Summary Table

| Synthesis Method | Key Reagents | Common Solvents | Typical Temp. | Common Issues |

| 2-Amino-1,3,4-thiadiazoles | Carboxylic acid, Thiosemicarbazide | H₂SO₄, POCl₃, PPA | 80-120°C | Low yield, oxadiazole byproduct |

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide/Thiourea | Ethanol, DMF | Reflux | Low yield, regioisomer formation |

| 3,5-Disubstituted-1,2,4-thiadiazoles | Amidine, Dithioester/Isothiocyanate | DMF, DMSO | Room Temp. | Moisture sensitivity, side reactions |

References

-

Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway. National Institutes of Health. Available from: [Link]

-

Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. Royal Society of Chemistry. Available from: [Link]

-

Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. Available from: [Link]

-

Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Journal of the University of Chemical Technology and Metallurgy. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. Available from: [Link]

-

Review on substituted 1, 3, 4 thiadiazole compounds. Academia.edu. Available from: [Link]

-

174 Thiadiazoles and Their Properties. ISRES. Available from: [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. National Institutes of Health. Available from: [Link]

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available from: [Link]

-

1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher. Available from: [Link]

- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. Google Patents.

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química. Available from: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available from: [Link]

-

a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. pharmedicopublishers.com. Available from: [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. National Institutes of Health. Available from: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Royal Society of Chemistry. Available from: [Link]

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. Available from: [Link]

-

SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR.org. Available from: [Link]

-

Greener Approaches for Synthesis of Bioactive Thiadiazole Scaffolds. ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Biological Activity of Schiff Bases of 2, 5- Dimercapto-1,3,4-thiadiazole. Australian Journal of Basic and Applied Sciences. Available from: [Link]

-

Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. Academic Journal of Digital Economics and Stability. Available from: [Link]

-

Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. National Institutes of Health. Available from: [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Available from: [Link]

-

synthesis of thiazoles. YouTube. Available from: [Link]

-

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. ACS Publications. Available from: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química. Available from: [Link]

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. National Institutes of Health. Available from: [Link]

-

One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Royal Society of Chemistry. Available from: [Link]

-

Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. ResearchGate. Available from: [Link]

-

Monitoring Reactions by TLC. Washington State University. Available from: [Link]

-

One-pot Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides via I2-Mediated Oxidative Formation of N-S Bond. ResearchGate. Available from: [Link]

-

Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available from: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. OUCI. Available from: [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. Available from: [Link]

-

Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents. ResearchGate. Available from: [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. National Institutes of Health. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Brieflands. Available from: [Link]

-

Synthesis and Biological Activity of 2,5-Bisubstituted Derivatives of 1,3,4-Thiadiazol-2,5-dithiol. ResearchGate. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

enhancing the biological activity of thiadiazole scaffolds

Thiadiazole Scaffold Optimization Support Center

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 1,3,4-Thiadiazole & 1,2,4-Thiadiazole Scaffold Enhancement

Introduction

Welcome to the technical support hub for thiadiazole chemistry. You are likely here because this scaffold—a classic bioisostere of pyrimidine—is central to your lead optimization but is presenting specific hurdles. Whether you are facing low synthetic yields due to incomplete cyclization, poor aqueous solubility crashing your bioassays, or metabolic instability in microsomes, this guide provides the causal analysis and protocols to resolve these issues.

Module 1: Synthetic Troubleshooting (The "Making It" Phase)